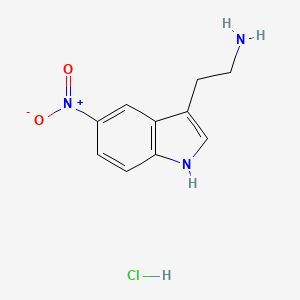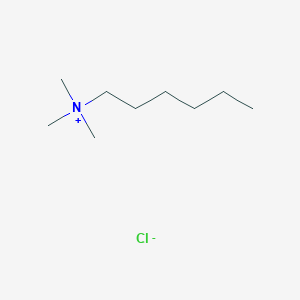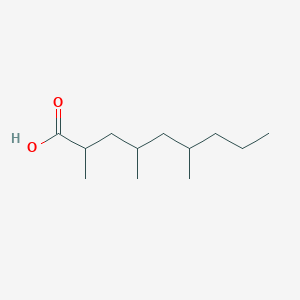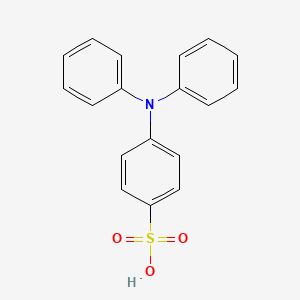
4-(Diphenylamino)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Appearance : It exists as an off-white to beige to light grey crystalline powder .
- Solubility : It is soluble in water and ethanol , but insoluble in nonpolar solvents like diethyl ether .
Synthesis Analysis
The preparation of 4-(Diphenylamino)benzene-1-sulfonic acid involves the sulfonation of benzene . Concentrated sulfuric acid and sulfur trioxide (often in the form of fuming sulfuric acid or oleum) react with benzene to introduce the sulfonic group (-SO₃H) onto the benzene ring . This reaction is reversible, and the sulfonation can be reversed by adding hot aqueous acid to benzenesulfonic acid, regenerating benzene .
Molecular Structure Analysis
The molecular formula of 4-(Diphenylamino)benzene-1-sulfonic acid is C₁₂H₁₁NNaO₃S . Its structure consists of a benzene ring with a sulfonic acid group (-SO₃H) attached to one of the phenyl groups. The sodium salt form contains a sodium cation (Na⁺) associated with the sulfonic acid group .
Chemical Reactions Analysis
- Sulfonation : The primary reaction involves the addition of sulfur trioxide and fuming sulfuric acid to benzene, leading to the formation of benzenesulfonic acid .
- Desulfonation : Above 220°C, the sulfonation process is reversed, and benzenesulfonic acid can be converted back to benzene .
- Formation of Complexes : Benzenesulfonic acid can act as a ligand and form complexes with metal halides, such as lanthanum (III) chloride .
Physical And Chemical Properties Analysis
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
303730-29-2 |
|---|---|
Molekularformel |
C18H15NO3S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-(N-phenylanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,20,21,22) |
InChI-Schlüssel |
ROXTXWXONLXLLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



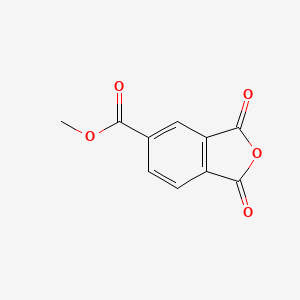
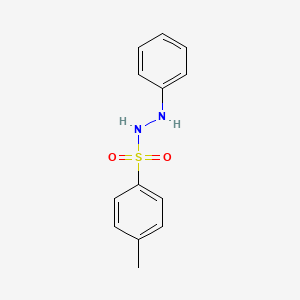
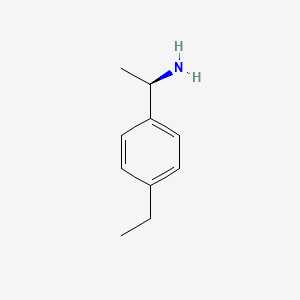

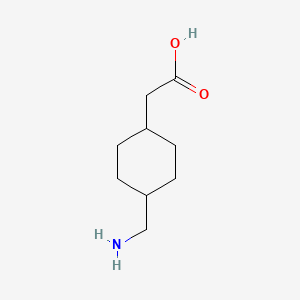
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide](/img/structure/B3189224.png)
